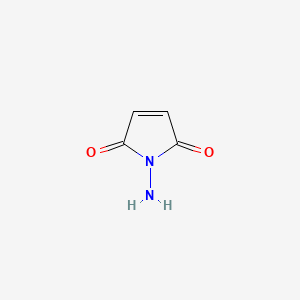

1-Amino-1H-pyrrole-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-aminopyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c5-6-3(7)1-2-4(6)8/h1-2H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUYBNVFDFWORF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Amino 1h Pyrrole 2,5 Dione and Its Derivatives

Classical and Established Synthetic Routes to Pyrrole-2,5-diones

Traditional methods for synthesizing the pyrrole-2,5-dione skeleton typically rely on condensation reactions involving maleic anhydride (B1165640). These routes are well-established and widely used due to the accessibility of starting materials.

Condensation Reactions of Maleic Anhydride with Amines

The most common and classical approach to N-substituted maleimides is the reaction of maleic anhydride with a primary amine. jscimedcentral.comucl.ac.be This synthesis is generally a two-step process. researchgate.netbutlerov.com The first step involves the acylation of the amine with maleic anhydride, which proceeds readily at room temperature in solvents like diethyl ether or acetone (B3395972) to form the corresponding maleamic acid intermediate. ucl.ac.beresearchgate.netbutlerov.com In the second step, this intermediate undergoes cyclodehydration, typically by heating in the presence of acetic anhydride and a catalyst like sodium acetate (B1210297), to yield the target N-substituted maleimide (B117702). butlerov.comtandfonline.com

However, the synthesis of 1-Amino-1H-pyrrole-2,5-dione via the direct condensation of maleic anhydride with hydrazine (B178648) presents significant challenges. Depending on the reaction conditions, this condensation can yield various products, such as maleic hydrazide (1,2-dihydro-3,6-pyridazinedione) or 1,2-dimaleic acid hydrazine, instead of the desired N-aminomaleimide. researchgate.netacs.orgnih.gov A major issue is the propensity for the reaction to produce the isomeric N-aminoisomaleimides, a common mischaracterization in scientific literature. acs.orgnih.gov

To overcome this, a more reliable, albeit multi-step, synthetic route has been developed. acs.orgnih.govresearchgate.net This method involves a protection-deprotection strategy:

Diels-Alder Reaction: Maleic anhydride first undergoes a Diels-Alder reaction with furan (B31954) to form a thermally labile exo-furan/maleic anhydride adduct. acs.orgnih.gov

Condensation: This adduct is then condensed with a substituted hydrazine (e.g., 4-bromophenylhydrazine) in a solvent like acetic acid to produce the furan-protected aminomaleimide. acs.orgnih.gov

Retro-Diels-Alder Reaction: The furan protecting group is subsequently removed by heating, which induces a retro-Diels-Alder reaction, yielding the authentic N-substituted aminomaleimide with high purity. acs.orgnih.gov

This protection strategy prevents the formation of the undesired isomaleimide isomer, providing unambiguous access to the target compound. acs.orgnih.gov

Alternative One-Step Methods Involving Ammonium (B1175870) Acetate

An alternative one-step method for the synthesis of pyrrole-2,5-diones involves the reaction of maleic anhydride with ammonium acetate in boiling acid. jscimedcentral.com This approach offers a more direct route to the maleimide core compared to the two-step condensation-cyclodehydration sequence. For introducing specific N-substituents, the parent formamide, such as methyl formamide, can be used in this type of reaction to yield the corresponding N-substituted maleimide, for example, N-methyl maleimide. jscimedcentral.com

Metal-Catalyzed Synthetic Approaches for Pyrrole-2,5-dione Systems

Modern synthetic chemistry has introduced a variety of metal-catalyzed reactions that offer enhanced efficiency, selectivity, and functional group tolerance for the synthesis and functionalization of pyrrole-2,5-dione systems.

Copper-Catalyzed Substitution Reactions

Copper catalysis is a versatile tool in the synthesis and modification of maleimide derivatives. One key application is in substitution reactions on the pyrrole-2,5-dione ring. For instance, a series of N-methyl 3-amino-pyrrol-2,5-diones have been prepared from a 3-bromo-1-methyl-pyrrole-2,5-dione precursor using a copper-catalyzed substitution reaction. jscimedcentral.com This reaction involves heating the brominated maleimide with a suitable amine in the presence of a catalytic amount of copper(I) iodide (CuI). jscimedcentral.com

Copper salts also catalyze the N-arylation of imides, including maleimides, with arylboronic acids. researchgate.net This Chan-Lam coupling reaction provides a direct method to form the C-N bond, linking an aryl group to the nitrogen atom of the maleimide ring. researchgate.net Furthermore, copper catalysts have been employed in oxidative diarylthiolation of maleimides and radical addition reactions, showcasing the broad utility of copper in functionalizing the maleimide core. researchgate.netfrontiersin.org

| Reaction Type | Maleimide Substrate | Reagent | Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| Ring Substitution | 3-Bromo-1-methyl-pyrrole-2,5-dione | Various amines | CuI | 3-Amino-1-methyl-pyrrole-2,5-diones | jscimedcentral.com |

| N-Arylation | Imides | Arylboronic acids | Simple copper salts (e.g., Cu(OAc)₂) | N-Arylimides | researchgate.net |

| Radical Addition | N-Substituted maleimides | Ketoximes | Cu(II) | Oxime ether adducts | researchgate.net |

| Diarylthiolation | Maleimides | Sulfur powder, Aryl boronic acids | Copper | 3,4-Diarylthiolated maleimides | frontiersin.org |

Palladium/Norbornene-Cocatalyzed Regioselective Alkylation Strategies

Palladium catalysis offers powerful methods for C-H bond functionalization, enabling the direct introduction of substituents onto the maleimide ring system. A notable strategy is the palladium/norbornene-cocatalyzed regioselective alkylation of electron-deficient 1H-pyrroles with primary alkyl bromides. organic-chemistry.org This reaction targets the C-H bond adjacent to the nitrogen atom, allowing for the synthesis of 2-substituted or 2,3-disubstituted 5-alkyl-1H-pyrroles in good yields. organic-chemistry.org This methodology is valuable for the late-stage functionalization of pre-formed maleimide structures. Other palladium-catalyzed transformations, such as the Heck reaction, have also been applied to maleimides, although they can be challenging due to the substrate's susceptibility to basic hydrolysis. rsc.orgresearchgate.net

Nano Copper-Catalyzed Reactions

The use of nano-sized catalysts offers advantages such as high surface area and enhanced catalytic activity. In the context of pyrrole (B145914) synthesis, nano copper catalysts have proven effective. One reported method utilizes a nano copper catalyst for the reaction of vinyl azides with terminal alkynes to produce highly substituted pyrroles with excellent regioselectivity and efficiency. organic-chemistry.org

Rhodium-Catalyzed Transannulation Methodologies

Rhodium catalysis has emerged as a powerful tool for the synthesis of polysubstituted pyrroles through the transannulation of 1,2,3-triazoles. This method provides an efficient and regioselective pathway to various pyrrole derivatives, which are key components in many bioactive natural products and pharmaceuticals. organic-chemistry.org

The rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with vinyl ethers is a notable example. organic-chemistry.orgorganic-chemistry.org This reaction allows for the synthesis of mono-, di-, and trisubstituted pyrroles. organic-chemistry.org The process is believed to proceed through the formation of a rhodium carbenoid intermediate from the triazole, which then undergoes a cycloaddition with the vinyl ether, followed by rearrangement to yield the pyrrole ring. organic-chemistry.org Optimization studies have shown that catalysts like Rh₂(OAc)₄ and Rh₂(Oct)₄ are highly effective, with solvents such as 1,2-dichloroethane (B1671644) (DCE) and chloroform (B151607) promoting high product yields. organic-chemistry.org This methodology exhibits broad functional group tolerance, accommodating electron-rich and electron-poor substituents, as well as sterically demanding substrates and heteroarenes. organic-chemistry.org

Furthermore, the rhodium-catalyzed transannulation of N-perfluoroalkyl-1,2,3-triazoles with terminal alkynes has been developed, primarily yielding N-perfluoroalkyl-3,4-disubstituted pyrroles. beilstein-journals.org This reaction is significant as it provides a route to 3,4-disubstituted pyrroles, a substitution pattern that can be challenging to achieve through classical methods like electrophilic aromatic substitution or metallation of the pyrrole ring. beilstein-journals.org The reaction proceeds under microwave heating and notably does not require a silver(I) co-catalyst. beilstein-journals.org

A general mechanism for these transannulations involves the rhodium-catalyzed ring-opening of the triazole to form a rhodium iminocarbene, which then participates in a cycloaddition with the reaction partner. This atom-economical approach has been successfully applied to the synthesis of various five-membered heterocycles.

The versatility of this method was demonstrated by its application in the formal synthesis of neolamellarin A, an antitumor agent, highlighting its practical utility in medicinal chemistry. organic-chemistry.orgorganic-chemistry.org

Gold(I) Catalysis in N-Protected Pyrrole Formation

Gold(I) catalysis has become a prominent method for the synthesis of N-protected pyrroles due to its mild reaction conditions, high efficiency, and unique reactivity. organic-chemistry.orgacs.orgresearchgate.net These catalysts effectively activate C-C multiple bonds, facilitating a variety of cyclization and annulation reactions. beilstein-journals.org

One efficient approach involves the gold(I)-catalyzed synthesis of N-protected pyrroles from N-protected 5-aminopent-2-yn-1-ol. organic-chemistry.orgacs.org A proposed mechanistic pathway suggests that the reaction is initiated by the activation of the propargylic alcohol by the gold(I) catalyst. This is followed by a neighboring group participation of the oxygen atom to form an allene (B1206475) oxide intermediate. Subsequent intramolecular attack by the nucleophilic nitrogen atom leads to the formation of the pyrrole ring. acs.orgresearchgate.net This methodology is characterized by very short reaction times (as low as 30 seconds), low catalyst loading (0.5 mol%), and high yields under open-flask conditions, making it a highly practical synthetic route. acs.orgresearchgate.net

Another gold-catalyzed cascade reaction for synthesizing substituted pyrroles involves the hydroamination/cyclization of α-amino ketones with alkynes. organic-chemistry.org This method is advantageous due to its high regioselectivity and broad functional group tolerance, utilizing easily accessible starting materials. organic-chemistry.org The resulting pyrrole products can be further functionalized, for instance, through gold-catalyzed intermolecular hydroarylation to produce 2-vinylated pyrroles. organic-chemistry.org

Gold(I) catalysts, such as those with phosphine (B1218219) ligands (e.g., PPh₃AuCl/AgOTf), have also been employed in the cycloisomerization of alkynyl aziridines to yield 2,5-disubstituted pyrroles. beilstein-journals.orgmdpi.com Interestingly, the reaction pathway can be influenced by the counter-ion of the gold catalyst, sometimes leading to ring expansion products instead. beilstein-journals.org

The table below summarizes key aspects of selected gold-catalyzed pyrrole syntheses.

| Starting Materials | Catalyst System | Key Features |

| N-protected 5-aminopent-2-yn-1-ol | Gold(I) | Short reaction time, low catalyst loading, high yield, open-flask conditions. organic-chemistry.orgacs.orgresearchgate.net |

| α-Amino ketones and alkynes | Gold(I) | High regioselectivity, wide functional group tolerance. organic-chemistry.org |

| Alkynyl aziridines | PPh₃AuCl/AgOTf | Forms 2,5-disubstituted pyrroles. beilstein-journals.orgmdpi.com |

Manganese Complex Catalysis for Pyrrole Synthesis

The use of earth-abundant and non-precious metals like manganese in catalysis is a growing area of interest for sustainable chemical synthesis. researchgate.net Manganese complexes have been successfully employed as catalysts for the synthesis of pyrroles from simple and readily available starting materials, such as alcohols and amines. researchgate.netnih.govorganic-chemistry.org

A notable method involves the manganese-catalyzed conversion of 1,4-diols and primary amines into 2,5-unsubstituted pyrroles. nih.govorganic-chemistry.org This reaction is catalyzed by a stable manganese complex (at 1 mol %) and can be performed in the absence of organic solvents. nih.gov The only byproducts are water and molecular hydrogen, making it a highly atom-economic and environmentally benign process. nih.govorganic-chemistry.org A key advantage of this manganese catalyst is its remarkable selectivity, which prevents the formation of common side products like pyrrolidines, cyclic imides, and lactones. nih.govorganic-chemistry.org

Another approach utilizes manganese complexes stabilized by PN₅P ligands for the synthesis of pyrroles from alcohols and amino alcohols. researchgate.net This represents the first base-metal-catalyzed synthesis of this type. The reactions proceed under mild conditions with catalyst loadings as low as 0.5 mol %, demonstrating a broad substrate scope and good functional group tolerance. researchgate.net This manganese-based system offers a promising alternative to catalysts based on precious metals like iridium or ruthenium for dehydrogenation reactions. researchgate.net

Well-defined phosphine-free manganese(II) pincer complexes have also been shown to be effective catalysts for the synthesis of various N-heterocycles, including pyrroles, from the reaction of β-amino alcohols and ketones. acs.org Mechanistic studies, including kinetic analysis and DFT calculations, support a metal-ligand cooperative mechanism. acs.org

| Starting Materials | Catalyst System | Key Features |

| 1,4-Diols and primary amines | Stable manganese complex | Solvent-free, high selectivity, atom-economic. nih.govorganic-chemistry.org |

| Alcohols and amino alcohols | Mn complexes with PN₅P ligands | Mild conditions, low catalyst loading, broad scope. researchgate.net |

| β-Amino alcohols and ketones | Phosphine-free Mn(II)-pincer complex | Metal-ligand cooperative mechanism. acs.org |

Organocatalytic Synthesis of 1H-Pyrrole-2,5-dione Systems

Organocatalysis has emerged as a powerful strategy for the synthesis of chiral molecules, offering a metal-free alternative to traditional methods. rsc.orgresearchgate.net In the context of 1H-pyrrole-2,5-dione systems, organocatalysis has been particularly successful in facilitating enantioselective reactions.

Enantioselective Michael Addition Reactions to Aminomaleimides

While maleimides typically act as electrophiles (Michael acceptors), recent studies have explored the use of α-aminomaleimides as nucleophiles (Michael donors) in asymmetric reactions. acs.orgnih.gov This approach opens up new avenues for the synthesis of chiral succinimide (B58015) derivatives.

A significant development is the asymmetric Michael addition of α-aminomaleimides to β-nitrostyrenes, catalyzed by an organocatalyst derived from a Cinchona alkaloid. acs.orgnih.gov This reaction represents the first instance of using α-aminomaleimides as asymmetric Michael donors. acs.orgnih.gov Similarly, the enantioselective Michael reaction of aminomaleimides with nitroolefins has been successfully catalyzed by bifunctional Takemoto's catalysts, yielding products in good yields (76-86%) and with high enantiomeric excess (up to 94% ee). nih.govresearchgate.net

These reactions demonstrate the potential of utilizing the nucleophilic character of aminomaleimides to construct chiral centers adjacent to the maleimide ring. The success of these reactions relies heavily on the design of the organocatalyst, which can activate both the nucleophile and the electrophile and control the stereochemical outcome of the reaction.

The table below presents results from the enantioselective Michael addition of 1-isobutyl-4-(phenylamino)-1H-pyrrole-2,5-dione to various substituted nitroolefins, catalyzed by a Takemoto's catalyst. nih.gov

| Product | Yield (%) | ee (%) |

| (S)-1-Isobutyl-3-(2-nitro-1-phenylethyl)-4-(phenylamino)-1H-pyrrole-2,5-dione (4a) | 86 | 94 |

| (S)-3-(1-(2-Fluorophenyl)-2-nitroethyl)-1-isobutyl-4-(phenylamino)-1H-pyrrole-2,5-dione (4b) | 78 | 85 |

| (S)-3-(1-(3-Bromophenyl)-2-nitroethyl)-1-isobutyl-4-(phenylamino)-1H-pyrrole-2,5-dione (4e) | 81 | 92 |

| (S)-3-(1-(4-Chlorophenyl)-2-nitroethyl)-1-isobutyl-4-(phenylamino)-1H-pyrrole-2,5-dione (4h) | 83 | 91 |

| (S)-1-Isobutyl-3-(2-nitro-1-(p-tolyl)ethyl)-4-(phenylamino)-1H-pyrrole-2,5-dione (4j) | 85 | 93 |

Role of Bifunctional Organocatalysts

Bifunctional organocatalysts are crucial to the success of many enantioselective transformations, including those involving 1H-pyrrole-2,5-dione systems. arkat-usa.org These catalysts possess both a Lewis basic site (e.g., an amine) and a Brønsted acidic site (e.g., a thiourea (B124793) or urea (B33335) group) within the same molecule. arkat-usa.org This dual functionality allows them to simultaneously activate both the nucleophile and the electrophile, bringing them into close proximity within a chiral environment and thereby controlling the stereoselectivity of the reaction. arkat-usa.org

In the context of Michael additions to aminomaleimides, bifunctional catalysts like those derived from Cinchona alkaloids or Takemoto's catalysts play a key role. nih.govresearchgate.netrsc.org For instance, a monosulfonyl DPEN salt, a bifunctional primary amine, has been shown to effectively catalyze the enantioselective Michael addition of ketones to maleimides, affording the adducts in high yields and enantioselectivities. rsc.org The thiourea or urea moiety of the catalyst activates the electrophile (e.g., nitroolefin) through hydrogen bonding, while the amine group deprotonates the nucleophile (e.g., aminomaleimide), increasing its reactivity.

The development of new bifunctional organocatalysts, such as those with a 1-phenylpyrrole (B1663985) atropisomeric skeleton containing a thiourea group, continues to expand the scope of these reactions. arkat-usa.org These catalysts have been tested in Michael addition reactions, demonstrating the potential of atropisomeric scaffolds in organocatalysis. arkat-usa.org

Microwave-Assisted Synthetic Protocols for Pyrrole-2,5-dione Derivatives

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating. researchgate.netpensoft.netrsc.org This technique has been successfully applied to the synthesis of various pyrrole-2,5-dione derivatives.

One example is the microwave-assisted synthesis of N-aryl-1H-pyrrole-2,5-diones from the reaction of furan-2,5-dione and m-phenylenediamine (B132917) in ethanol. chim.it The reaction, conducted under microwave irradiation at 130 °C, was completed in just 10 minutes, yielding the product in 83% yield. pensoft.netchim.it

Microwave irradiation has also been utilized in the synthesis of pyrrolo[2,3-b]pyrrole (B13429425) derivatives. nih.gov These reactions often involve multi-component, one-pot procedures that benefit from the rapid heating provided by microwaves. rsc.org For instance, the reaction of diethyl 3,4-diamino-1,6-diphenyl-1,6-dihydropyrrolo[2,3-b]pyrrole-2,5-dicarboxylate with various reagents like formamide, isatin, and phenylisocyanate under microwave conditions leads to the formation of a variety of fused heterocyclic systems. nih.gov

The advantages of microwave-assisted synthesis include direct and efficient heat transfer, which can significantly reduce reaction times and minimize the formation of side products. researchgate.net This makes it an attractive and environmentally friendly approach for the synthesis of pyrrole-2,5-dione derivatives and other heterocyclic compounds. researchgate.netrsc.org

Novel Rearrangement Pathways Leading to 1H-Pyrrole-2,5-diones

The formation of the 1H-pyrrole-2,5-dione ring system through molecular rearrangements represents a powerful and often elegant synthetic strategy. These pathways can offer unique entry points to this heterocyclic core, sometimes from readily available starting materials, and can proceed with high levels of regio- and stereocontrol.

A notable example involves the rearrangement of isoxazolidine (B1194047) derivatives. Research has demonstrated a novel rearrangement of 3-alkoxycarbonyl-4-carbamoylisoxazolidines that yields 1H-pyrrole-2,5-diones upon treatment with tetrabutylammonium (B224687) fluoride (B91410) (TBAF). researchgate.net This transformation is believed to proceed through the formation of a bicyclic intermediate, whose ring strain directs the subsequent opening and extrusion of an aldehyde, ultimately leading to the desired pyrrole-2,5-dione. researchgate.net Density Functional Theory (DFT) calculations have been employed to support the proposed reaction mechanism, indicating that the pathway is governed by the energetics of ring strain and intermediate stability. researchgate.net

Another fascinating rearrangement pathway has been observed in the synthesis of spiro-fused thiohydantoins, which are structurally related to the pyrrole-2,5-dione family. The reaction of [e]-fused 1H-pyrrole-2,3-diones with thioureas can lead to the formation of spiro pseudothiohydantoin derivatives. beilstein-journals.org These compounds have been found to undergo a pseudothiohydantoin–thiohydantoin rearrangement, providing a novel route to thiohydantoin-annulated pyrrole systems. beilstein-journals.org This catalyst-free reaction proceeds in good yields and allows for the isolation of products without the need for preparative chromatography, highlighting its efficiency and practicality. beilstein-journals.org

Strategies for the Synthesis of Specific N-Substituted and Ring-Substituted Derivatives

The biological activity and physicochemical properties of 1H-pyrrole-2,5-dione derivatives are highly dependent on the nature and position of substituents on the heterocyclic ring. Consequently, the development of synthetic strategies that allow for the precise installation of various functional groups at the nitrogen atom (N-substitution) and on the carbon backbone (ring-substitution) is of paramount importance.

N-Substituted Derivatives

A common and versatile strategy for the synthesis of N-substituted 1H-pyrrole-2,5-diones involves the condensation of a primary amine with a maleic anhydride derivative. This approach has been successfully applied to generate a diverse range of N-substituted maleimides.

For instance, a series of N(1)-substituted derivatives of 3,4-dimethyl-1H-pyrrole-2,5-dione were prepared from the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride. mdpi.com This method provides a straightforward route to novel maleimide structures with potential anti-inflammatory properties. mdpi.com Similarly, N1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N2-phenyloxalamide derivatives have been synthesized by refluxing 2-hydrazinyl-2-oxo-N-phenylacetamide with maleic anhydride in glacial acetic acid. cibtech.org

The synthesis of more complex N-substituted derivatives often requires multi-step sequences. For example, the synthesis of N-substituted (Z)-3-((2-benzyl)-4-oxopent-2-yl) pyrrole-2,5-diones has been achieved starting from dimethyl acetylenedicarboxylate (B1228247) and proceeding through a key intermediate, dimethyl-2-((Z)-2-(benzylamino)-4-oxopent-2-en-3-yl) fumarate, which is then reacted with various amines. davidpublisher.com Another example involves the alkylation of an imide with 1,4-dibromobutane (B41627) to introduce a reactive handle, which can then be condensed with different amines to yield a series of N-substituted derivatives of 1-(1H-pyrrole-1-ylmethyl)-10-oxa-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. ptfarm.pl

Table 1: Examples of Synthetic Strategies for N-Substituted 1H-Pyrrole-2,5-dione Derivatives

| Starting Materials | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N3-substituted amidrazones, 2,3-dimethylmaleic anhydride | Reaction in a suitable solvent | N(1)-substituted 3,4-dimethyl-1H-pyrrole-2,5-diones | mdpi.com |

| 2-hydrazinyl-2-oxo-N-phenylacetamide, maleic anhydride | Reflux in glacial acetic acid | N1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N2-phenyloxalamide derivatives | cibtech.org |

| Dimethyl-2-((Z)-2-(benzylamino)-4-oxopent-2-en-3-yl) fumarate, various amines | Reflux in ethanol | N-substituted (Z)-3-((2-benzyl)-4-oxopent-2-yl) pyrrole-2,5-diones | davidpublisher.com |

| 1-(2-furylmethyl)-1H-pyrrole, maleimide, then 1,4-dibromobutane, then various amines | Multi-step synthesis | N-substituted 1-(1H-pyrrole-1-ylmethyl)-10-oxa-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives | ptfarm.pl |

Ring-Substituted Derivatives

The introduction of substituents directly onto the pyrrole-2,5-dione ring is crucial for fine-tuning the electronic and steric properties of the molecule. A key strategy for achieving this involves the reaction of substituted maleic anhydrides or other activated precursors with primary amines or other nucleophiles.

A significant class of ring-substituted derivatives are the 4-amino-3-chloro-1H-pyrrole-2,5-diones. These compounds have been synthesized by treating 3,4-dichloro-1H-pyrrole-2,5-diones with appropriate primary amines in ethanol. nih.gov This nucleophilic substitution reaction proceeds readily, with one of the chlorine atoms being displaced by the amine to afford the desired 4-amino-3-chloro derivatives. nih.gov The specific substituents on the starting materials and the amine determine the final structure and potential biological activity of the products. nih.gov

The synthesis of 3,4-disubstituted pyrrole-2,5-diones often starts with appropriately substituted maleic anhydrides. For example, 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives are synthesized from 2,3-dimethylmaleic anhydride. mdpi.com This highlights a general and powerful approach where the substitution pattern of the final product is dictated by the choice of the starting anhydride.

Table 2: Synthesis of Ring-Substituted 1H-Pyrrole-2,5-dione Derivatives

| Starting Materials | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| 3,4-dichloro-1H-pyrrole-2,5-diones, primary amines | Ethanol, 50–80 °C | 4-amino-3-chloro-1H-pyrrole-2,5-diones | nih.gov |

| 2,3-dimethylmaleic anhydride, N3-substituted amidrazones | Reaction in a suitable solvent | 3,4-dimethyl-1H-pyrrole-2,5-diones | mdpi.com |

Chemical Reactivity and Mechanistic Aspects of 1 Amino 1h Pyrrole 2,5 Dione Systems

Electrophilic and Nucleophilic Reactivity of the Pyrrole-2,5-dione Core

The pyrrole-2,5-dione core is characterized by two electrophilic carbonyl groups and an electron-poor carbon-carbon double bond. This electronic arrangement makes the ring susceptible to attack by nucleophiles. Conversely, while less common, the maleimide (B117702) system can also act as a nucleophile under certain conditions, particularly when substituted with electron-donating groups. nih.gov

The carbon-carbon double bond of the pyrrole-2,5-dione ring is a potent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. organic-chemistry.org This reaction is a cornerstone of maleimide chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds at the 3- and 4-positions of the ring.

Research has demonstrated the enantioselective Michael addition of aminomaleimides with nitroolefins, catalyzed by bifunctional Takemoto's catalysts. nih.gov This methodology allows for the synthesis of chiral succinimide (B58015) derivatives in good yields and high enantiomeric excess. nih.gov The reaction highlights the ability of substituted maleimides to act as nucleophiles in the presence of a suitable catalyst. nih.gov

Table 1: Examples of Michael Addition Reactions with Pyrrole-2,5-dione Systems

| Nucleophile | Product | Catalyst | Yield (%) | Enantiomeric Excess (%) |

| α-Aminomaleimide | (S)-1-Isobutyl-3-(2-nitro-1-phenylethyl)-4-(phenylamino)-1H-pyrrole-2,5-dione | Takemoto's Catalyst | 86 | 94 |

| α-Aminomaleimide | (S)-3-(1-(4-Chlorophenyl)-2-nitroethyl)-1-isobutyl-4-(phenylamino)-1H-pyrrole-2,5-dione | Takemoto's Catalyst | 82 | 93 |

Data sourced from a study on organocatalytic enantioselective Michael reactions. nih.gov

The electron-deficient double bond of the pyrrole-2,5-dione ring makes it an excellent dienophile in Diels-Alder reactions. wikipedia.org This [4+2] cycloaddition reaction provides a powerful method for the construction of six-membered rings and bicyclic systems. wikipedia.org

The reaction of N-arylmaleimides with five-membered heterocycles, such as 2,5-dimethylfuran, has been studied, leading to the formation of bicyclic adducts. nih.gov These reactions typically proceed with exo-selectivity under thermal conditions. nih.gov The resulting cycloadducts can undergo further transformations, such as acid-catalyzed rearrangement, to yield complex polycyclic structures. nih.gov

Table 2: Diels-Alder Reaction of N-p-tolylmaleimide with 2,5-dimethylfuran

| Diene | Dienophile | Product | Conditions | Yield (%) |

| 2,5-Dimethylfuran | 1-p-tolyl-1H-pyrrole-2,5-dione | exo-adduct | Toluene, 80 °C | 50 |

Data from a study on Diels-Alder reactions of five-membered heterocycles. nih.gov

The high reactivity of the maleimide double bond towards soft nucleophiles, particularly thiols, is a key feature of its chemistry. This reaction proceeds via a Michael-type addition and is widely exploited in bioconjugation to link maleimide-functionalized molecules to cysteine residues in proteins and peptides. nih.gov The reaction is highly selective for thiols over other nucleophilic groups, such as amines, at physiological pH.

The reaction of N-arylmaleimides with 1,2,4-triazole-3(5)-thiol has been shown to proceed via a "thiol-ene click" mechanism, resulting in the addition of the thiol to the maleimide double bond. mdpi.comresearchgate.net

While the reaction with thiols is generally preferred, maleimides can also react with amino groups, although this typically requires more forcing conditions or specific catalytic activation. mdpi.com The outcome of the reaction can be influenced by the nature of the amine and the reaction conditions.

Oxidation and Reduction Transformations of Pyrrole-2,5-diones

The pyrrole-2,5-dione core can undergo both oxidation and reduction reactions, although these transformations are less commonly explored than its cycloaddition and Michael addition chemistry. Reduction of the double bond can be achieved using standard catalytic hydrogenation methods, leading to the corresponding succinimide derivative. Oxidative cleavage of the double bond can be accomplished with strong oxidizing agents, but this often leads to ring opening and degradation of the molecule.

Substitution Reactions on Pyrrole-2,5-dione Functional Groups

While the core of the pyrrole-2,5-dione is relatively stable, functional groups attached to the nitrogen atom or the carbon atoms of the ring can undergo various substitution reactions. For instance, N-substituted maleimides can be prepared by the reaction of maleic anhydride (B1165640) with a primary amine, followed by cyclization. nih.gov Halogenated maleimides, such as 3,4-dichloro-1H-pyrrole-2,5-dione, can serve as precursors for further functionalization through nucleophilic substitution reactions. ekb.eg

Mechanistic Investigations of 1H-Pyrrole-2,5-dione Forming Reactions

The formation of the 1H-pyrrole-2,5-dione ring is a critical step in the synthesis of these compounds. A common method involves the reaction of a primary amine with maleic anhydride to form a maleamic acid intermediate, which is then cyclized, often with the aid of a dehydrating agent like acetic anhydride. nih.gov

More complex, multi-step reaction sequences have also been developed. For example, a novel rearrangement pathway of 3-alkoxycarbonyl-4-carbamoylisoxazolidines, treated with tetrabutylammonium (B224687) fluoride (B91410) (TBAF), has been reported to yield 1H-pyrrole-2,5-diones. researchgate.net Density functional theory (DFT) calculations have been employed to support the proposed reaction mechanism, which involves the opening of a bicyclic intermediate and subsequent aldehyde extrusion. researchgate.net

Elucidation of Intermediate Species in Reaction Pathways

The elucidation of reaction mechanisms for 1-Amino-1H-pyrrole-2,5-dione and its derivatives, particularly in catalyzed reactions, relies heavily on the characterization of transient or intermediate species. While direct isolation of these intermediates is often challenging due to their instability, their existence is inferred from mechanistic studies, computational modeling, and the final product structures.

In organocatalyzed reactions such as Michael and Mannich additions, the initial step involves the formation of a catalyst-substrate complex. For instance, in the Mannich reaction of α-aminomaleimides with N-Boc imines catalyzed by a urea-type organocatalyst, a urea (B33335)–carbonyl group complex is proposed as the initial intermediate species. oup.com Similarly, in Michael additions catalyzed by bifunctional thiourea (B124793) catalysts, the reaction is believed to proceed through a transition state where the catalyst interacts with both reactants simultaneously. nih.gov

A key intermediate in the reaction pathways of aminomaleimides, when they act as nucleophiles, is the enolate-like species that is formed. wikipedia.org In the presence of a basic catalyst, such as the tertiary amine moiety in Takemoto's catalyst, the proton on the amino-substituted carbon of the pyrrole-2,5-dione ring is abstracted. nih.govwikipedia.org This deprotonation generates a highly stabilized carbanion or enolate. wikipedia.org Computational studies using Density Functional Theory (DFT) support the formation of this nucleophilic intermediate, which then attacks the electrophile. nih.gov

The proposed mechanism for the Michael reaction catalyzed by a bifunctional thiourea catalyst illustrates the role of these intermediates. The tertiary amine component of the catalyst deprotonates the α-aminomaleimide to form the nucleophilic enolate intermediate. Concurrently, the thiourea moiety of the catalyst activates the electrophile (e.g., a nitroolefin) through hydrogen bonding. This dual activation brings the intermediate and the activated substrate into close proximity within a structured transition state, facilitating the stereoselective formation of the product. nih.gov

Analysis of Thermodynamic and Kinetic Factors Governing Transformations

The transformations of this compound systems are governed by a combination of thermodynamic and kinetic factors. While comprehensive thermodynamic data such as reaction enthalpies and entropies are not widely reported for this specific system, kinetic studies and computational analysis of related maleimide reactions provide significant insights into the factors controlling reaction rates and product distributions.

Kinetic control is a dominant factor, especially in stereoselective synthesis. The rate and outcome of reactions like the Michael addition are heavily influenced by the structure of the substrates, the nature of the catalyst, and the reaction conditions. nih.gov For example, the reactivity of α,β-unsaturated carbonyl compounds in Michael additions is dependent on both steric and electronic interactions. nih.gov In the context of aminomaleimides acting as Michael donors, the rate is influenced by the acidity of the α-proton and the stability of the resulting enolate intermediate. nih.govwikipedia.org

Computational studies have been instrumental in analyzing the kinetic factors that determine the stereoselectivity of these reactions. nih.gov Density Functional Theory (DFT) calculations have been used to predict how steric hindrance can be leveraged to improve stereocontrol. It was predicted and then experimentally confirmed that increasing the size of the substituent on the imide nitrogen of the aminomaleimide could enhance the enantiomeric excess of the product in an asymmetric Michael reaction. nih.gov This demonstrates that steric bulk is a critical kinetic factor in guiding the approach of the reactants within the catalyst's chiral environment.

The table below summarizes key factors that kinetically influence the transformations of aminomaleimide systems based on mechanistic studies.

| Factor | Influence on Reaction | Example | Reference |

|---|---|---|---|

| Steric Hindrance | Affects the facial selectivity of nucleophilic attack, influencing the stereochemical outcome (enantioselectivity). | Increasing the size of the N-substituent on the aminomaleimide (e.g., from N-Me to N-iBu) significantly improves the enantiomeric excess in Michael additions. | nih.gov |

| Catalyst Structure | The functional groups of the catalyst (e.g., thiourea vs. squaremide, tertiary amine structure) determine the efficiency of reactant activation and the stability of the transition state, affecting both yield and enantioselectivity. | An (R,R)-thiourea catalyst was found to be optimal for the Michael reaction of an α-aminomaleimide with β-nitrostyrene compared to other structural analogues. | nih.gov |

| Nucleophilicity | The rate of addition reactions is dependent on the nucleophilicity of the aminomaleimide, which is enhanced by deprotonation via a basic catalyst. | The tertiary amine component of a bifunctional catalyst deprotonates the aminomaleimide to form a more reactive enolate intermediate. | nih.gov |

| Electrophilicity | The rate is dependent on the reactivity of the Michael acceptor (electrophile), which can be enhanced by the catalyst. | The thiourea moiety of a catalyst activates a nitroolefin via hydrogen bonding, making it more susceptible to nucleophilic attack. | nih.gov |

Influence of Catalysis on Reaction Mechanisms

Catalysis plays a pivotal role in modulating the reaction mechanisms of this compound systems, primarily by providing alternative, lower-energy reaction pathways and enabling control over stereochemistry. The introduction of an amino group to the maleimide ring system can alter its typical reactivity, allowing it to serve as a nucleophile (Michael donor) in addition reactions. oup.comnih.gov Organocatalysis has been particularly effective in exploiting this reactivity for asymmetric synthesis. oup.comnih.gov

Bifunctional catalysts, such as those derived from cinchona alkaloids or possessing a thiourea/urea motif alongside a tertiary amine base, are highly effective. oup.comnih.gov These catalysts influence the reaction mechanism through a dual-activation strategy. nih.gov In the enantioselective Michael reaction of aminomaleimides with nitroolefins, a Takemoto's catalyst (a bifunctional thiourea catalyst) operates by simultaneously activating both the nucleophile and the electrophile. nih.gov The tertiary amine group functions as a Brønsted base, deprotonating the aminomaleimide to generate a nucleophilic enolate. Simultaneously, the thiourea moiety acts as a Brønsted acid, activating the nitroolefin electrophile via hydrogen bonding. This cooperative activation within a single chiral catalyst framework organizes the reactants in a specific orientation, leading to high enantioselectivity. nih.gov

The choice of catalyst has a profound impact on reaction efficiency and stereochemical outcome. In a screening of various Takemoto-type catalysts for the Michael reaction between an α-aminomaleimide and β-nitrostyrene, significant variations in yield and enantiomeric excess (ee) were observed, highlighting the sensitivity of the mechanism to the catalyst's structure. nih.gov

The data below, derived from a catalyst screening study, illustrates this influence.

| Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| (R,R)-Thiourea catalyst 1a | 75 | 85 |

| (S,S)-Thiourea catalyst 1b | 69 | 80 |

| (R,R)-Thiourea catalyst 1c | 78 | 91 |

| (R,R)-Squaramide catalyst 1d | 76 | 90 |

| Catalyst 1e (modified amine) | 72 | 82 |

| Quinine | 75 | 84 |

Similarly, the asymmetric Mannich reaction of α-aminomaleimides with N-Boc imines has been successfully achieved using a urea-type organocatalyst derived from quinine. oup.com The proposed mechanism again involves the formation of a complex between the catalyst and the electrophile, followed by a stereocontrolled attack by the aminomaleimide nucleophile. These examples underscore how catalysis fundamentally alters the reaction pathway, making transformations that might otherwise be slow or non-selective into efficient and highly stereoselective processes.

Advanced Spectroscopic and Structural Characterization of 1 Amino 1h Pyrrole 2,5 Dione Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-Amino-1H-pyrrole-2,5-dione compounds, offering insights into the proton and carbon environments within the molecule.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen and carbon atoms. In the case of this compound, the symmetry of the maleimide (B117702) ring significantly influences the observed spectra.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the parent this compound is expected to be relatively simple due to the molecule's symmetry. The two vinyl protons on the maleimide ring are chemically equivalent and should appear as a singlet. The protons of the amino group will also produce a signal, the chemical shift and appearance of which can be influenced by the solvent and concentration. For derivatives, the substituents on the amino group or the maleimide ring will introduce additional signals and may break the symmetry, leading to more complex splitting patterns. For instance, in a Boc-protected derivative, the tert-butyl group would show a characteristic singlet around 1.5 ppm. wayne.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework. For this compound, two distinct carbon signals are expected for the maleimide ring: one for the carbonyl carbons (C=O) and another for the vinyl carbons (C=C). The carbonyl carbons typically resonate at a lower field (higher ppm) compared to the vinyl carbons. wayne.eduspectrabase.com The presence of substituents will give rise to additional signals corresponding to the carbons in those groups.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound/Derivative | Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Boc-protected this compound wayne.edu | ¹H | Chloroform-d | ~6.7 | s | CH=CH |

| ¹H | Chloroform-d | ~1.5 | s | C(CH₃)₃ | |

| ¹³C | Chloroform-d | ~170 | - | C=O | |

| ¹³C | Chloroform-d | ~135 | - | CH=CH | |

| ¹³C | Chloroform-d | ~84 | - | C(CH₃)₃ | |

| ¹³C | Chloroform-d | ~28 | - | C(CH₃)₃ | |

| 1-(((E)-4-phenylbut-3-en-2-ylidene)amino)-1H-pyrrole-2,5-dione spectrabase.com | ¹H | CDCl₃ | 7.37–7.29 | m | Phenyl-H |

| ¹H | CDCl₃ | 6.89 | d | CH=CH (maleimide) | |

| ¹H | CDCl₃ | 6.80 | d | CH=CH (maleimide) | |

| ¹H | CDCl₃ | 6.06 | s | =CH (side chain) | |

| ¹H | CDCl₃ | 5.39 | s | =CH (side chain) | |

| ¹H | CDCl₃ | 2.53 | s | CH₃ | |

| ¹³C | CDCl₃ | 154.1, 154.0 | - | C=O | |

| ¹³C | CDCl₃ | 137.0, 136.3, 135.8, 134.2, 128.9, 127.2 | - | Aromatic/Vinyl C | |

| ¹³C | CDCl₃ | 110.8 | - | Vinyl C | |

| ¹³C | CDCl₃ | 15.2 | - | CH₃ |

Two-dimensional NMR techniques are invaluable for unambiguously assigning proton and carbon signals, especially in more complex derivatives of this compound.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. For this compound, an HSQC spectrum would show a cross-peak connecting the vinyl proton signal with the vinyl carbon signal, confirming their direct bond.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbons in the maleimide ring. In an HMBC spectrum of this compound, the vinyl protons would show correlations to the carbonyl carbons, providing evidence for the connectivity within the five-membered ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups in this compound. The key vibrational modes are associated with the carbonyl groups, the carbon-carbon double bond, and the amino group. Theoretical calculations on related N-aminomaleimides have been used to support the assignment of experimental FTIR spectra. rsc.orgchemrxiv.org

Interactive Data Table: Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O (imide) | Symmetric stretch | ~1770 - 1790 |

| C=O (imide) | Asymmetric stretch | ~1700 - 1720 |

| C=C (alkene) | Stretch | ~1630 - 1650 |

| N-H (amine) | Stretch | ~3200 - 3400 |

| C-N (imide) | Stretch | ~1350 - 1380 |

| C-H (vinyl) | Stretch | ~3050 - 3150 |

The two carbonyl groups of the imide functionality typically give rise to two distinct stretching bands due to symmetric and asymmetric vibrational coupling. The N-H stretching vibration of the primary amino group is expected to appear as a broad band in the high-frequency region of the spectrum.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can provide detailed vibrational information for molecules adsorbed on nanostructured metal surfaces. usra.edu Studies on maleimide have shown that SERS can significantly enhance the Raman signal, allowing for detection at low concentrations. usra.edu The SERS spectrum of maleimide shows characteristic bands that are shifted and have different relative intensities compared to the normal Raman spectrum, indicating interaction with the metal surface. usra.edu

Interactive Data Table: SERS Bands for Maleimide on Ag Nanoparticles

| Wavenumber (cm⁻¹) | Intensity | Tentative Assignment |

| 464 | Strong | Ring deformation |

| 669 | Very Strong | Ring breathing |

| 936 | Medium | C-H out-of-plane bend |

| 1059 | Medium | C-N stretch |

| 1575 | Strong | C=C stretch |

| 3083 | Medium | C-H stretch |

Data sourced from a study on maleimide, a closely related compound. usra.edu

For this compound, SERS could potentially provide insights into the orientation of the molecule on the metal surface through the enhancement of specific vibrational modes.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for related N-substituted maleimides involve the loss of small neutral molecules or radicals. For this compound, potential fragmentation could include the loss of the amino group, or cleavage of the pyrrole (B145914) ring.

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile derivatives of this compound. Metabolomic analyses of compounds containing the N-aminomaleimide structure have utilized GC-MS to identify and quantify these molecules in complex mixtures. nih.govresearchgate.net

Interactive Data Table: Expected Mass Spectrometric Fragments for this compound

| m/z Value | Proposed Fragment | Identity |

| 112 | [C₄H₄N₂O₂]⁺ | Molecular Ion (M⁺) |

| 96 | [C₄H₂NO₂]⁺ | [M - NH₂]⁺ |

| 84 | [C₃H₂NO₂]⁺ | [M - CO]⁺ |

| 68 | [C₃H₂NO]⁺ | [M - CO₂]⁺ |

| 54 | [C₃H₂N]⁺ | [M - 2CO]⁺ |

The exact fragmentation pattern will depend on the ionization method and energy used. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition.

X-ray Diffraction Analysis

Single Crystal X-ray Analysis for Precise Molecular Geometry

A single-crystal X-ray analysis of this compound would yield a wealth of structural information. Key parameters that would be determined include:

Bond Lengths: The precise distances between bonded atoms (e.g., N-N, N-C, C=O, C=C).

Bond Angles: The angles formed between three connected atoms, which define the molecule's shape.

Torsion Angles: The dihedral angles that describe the conformation around single bonds.

Planarity: An assessment of whether the pyrrole-2,5-dione ring is planar and the degree of any puckering.

Geometry of the Amino Group: The pyramidalization at the exocyclic nitrogen atom and its orientation relative to the ring.

Without experimental data, a theoretical table of expected bond lengths and angles could be generated through computational modeling. However, this would not represent the experimentally determined solid-state structure.

Analysis of Molecular Conformation and Intermolecular Interactions

The analysis of the crystal structure would also reveal crucial details about the molecule's conformation and how it interacts with its neighbors in the solid state. This includes:

Molecular Conformation: The preferred spatial arrangement of the atoms, particularly the orientation of the amino group with respect to the pyrrole-2,5-dione ring.

Intermolecular Interactions: The non-covalent forces that stabilize the crystal structure. For this compound, one would anticipate the presence of:

Hydrogen Bonding: Likely involving the hydrogen atoms of the amino group and the oxygen atoms of the carbonyl groups. The geometry and strength of these bonds would be of significant interest.

π-π Stacking: Potential interactions between the electron-rich pyrrole rings of adjacent molecules.

Other Weak Interactions: Such as C-H···O contacts.

Interactive data tables detailing these interactions, including donor-acceptor distances and angles, would be constructed from the crystallographic information file (CIF) generated during the X-ray diffraction experiment.

In the absence of a published crystal structure for this compound, the detailed structural and spectroscopic characterization as outlined cannot be completed. Further research involving the synthesis and crystallographic analysis of this specific compound is required to provide the data necessary for this in-depth discussion.

Theoretical and Computational Chemistry Studies on 1 Amino 1h Pyrrole 2,5 Dione Systems

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) AnalysisMEP maps visualize the charge distribution and reactive sites of a molecule. NBO analysis provides a detailed picture of the bonding and orbital interactions within the molecule.

Until such a focused computational study on 1-Amino-1H-pyrrole-2,5-dione is conducted and published, a scientifically accurate and detailed article covering these specific areas cannot be generated.

Investigation of Adsorption Mechanisms and Thermodynamic Data through Computational Models

Computational chemistry provides powerful tools for elucidating the fundamental interactions between molecules and surfaces at an atomic level. Through the application of theoretical models, it is possible to predict adsorption geometries, interaction energies, and thermodynamic parameters that are often difficult to obtain through experimental methods alone. While direct computational studies on the adsorption mechanisms and thermodynamics of this compound are not extensively available in the current scientific literature, the established methodologies in computational chemistry allow for a predictive understanding of how such a system would be investigated.

This section outlines the common theoretical approaches used to study the adsorption of small organic molecules and the types of data that such investigations would yield for a system involving this compound.

Detailed Research Findings from Analogous Systems

Computational studies on the adsorption of small organic molecules, such as those containing amine or dione (B5365651) functionalities, typically employ methods like Density Functional Theory (DFT) to model the electronic structure and energetics of the adsorbate-surface system. researchgate.netvt.edu These studies are crucial for understanding the nature of the surface interaction, which can be broadly categorized as physisorption (dominated by van der Waals forces) or chemisorption (involving the formation of chemical bonds). nih.gov

For a molecule like this compound, computational models would aim to identify the most stable adsorption sites on a given substrate and the orientation of the molecule. Key aspects of the investigation would include:

Adsorption Geometry: Determining the optimal position and orientation of the this compound molecule on the adsorbent surface. This would involve calculating the bond lengths and angles between the atoms of the molecule and the surface atoms.

Interaction Energy: Calculating the adsorption energy to determine the strength of the interaction. A more negative adsorption energy indicates a more stable and favorable adsorption process. nih.gov

Charge Transfer Analysis: Quantifying the electron density redistribution upon adsorption to understand the nature of the chemical bonding between the molecule and the surface.

Thermodynamic Parameters: Calculating thermodynamic quantities such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of adsorption to predict the spontaneity and nature of the adsorption process under different temperature and pressure conditions. upenn.edu A negative ΔG indicates a spontaneous adsorption process. nih.gov

Illustrative Data Tables

The following tables are presented as examples of how data from computational studies on the adsorption of this compound would be structured. It is important to note that the values in these tables are hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound is not available in the reviewed literature.

Table 1: Calculated Adsorption Energies (E_ads) for this compound on Different Adsorbent Surfaces.

This table would typically show the calculated adsorption energy for the most stable adsorption configuration of the molecule on various surfaces.

| Adsorbent Surface | Adsorption Energy (E_ads) (kJ/mol) | Interaction Distance (Å) | Type of Interaction |

|---|---|---|---|

| Graphene | -45.0 | 3.20 | Physisorption (π-π stacking) |

| TiO₂ (110) | -95.5 | 2.15 | Chemisorption (O-Ti bond) |

| Fe₂O₃ (001) | -120.8 | 2.05 | Chemisorption (N-Fe and O-Fe bonds) |

Table 2: Calculated Thermodynamic Parameters for the Adsorption of this compound on a Hypothetical Surface at 298.15 K.

This table would summarize the key thermodynamic parameters that determine the spontaneity and nature of the adsorption process.

| Thermodynamic Parameter | Calculated Value | Implication |

|---|---|---|

| ΔH (Enthalpy of Adsorption) | -110.5 kJ/mol | Exothermic process |

| ΔS (Entropy of Adsorption) | -0.15 kJ/(mol·K) | Decreased randomness at the interface |

| ΔG (Gibbs Free Energy of Adsorption) | -65.8 kJ/mol | Spontaneous process |

Applications of 1 Amino 1h Pyrrole 2,5 Dione and Its Derivatives As Chemical Building Blocks

Role in the Synthesis of Complex Organic Molecules and Diverse Heterocyclic Compounds

The inherent reactivity of the 1-Amino-1H-pyrrole-2,5-dione scaffold makes it a valuable precursor for the synthesis of a variety of complex organic molecules and heterocyclic systems. The presence of both an electrophilic double bond within the maleimide (B117702) ring and a nucleophilic exocyclic amino group allows for a range of chemical transformations.

Derivatives of 1H-pyrrole-2,5-dione are known to be key intermediates in the synthesis of various biologically active compounds. nih.gov For instance, substituted 1H-pyrrole-2,5-dione derivatives have been synthesized and evaluated as inhibitors of cholesterol absorption. nih.gov The synthesis of nitrogen-containing heterocycles, such as cyclic imides, can be achieved from dicarboxylic acid anhydrides, highlighting the utility of the pyrrole-2,5-dione core in building complex molecular architectures. mdpi.com

One notable synthetic route to N-substituted 1H-pyrrole-2,5-dione derivatives involves the reaction of N³-substituted amidrazones with substituted maleic anhydrides. mdpi.com This method provides a direct pathway to introduce a nitrogen-containing substituent at the 1-position of the pyrrole-2,5-dione ring, thereby creating derivatives of this compound. mdpi.com These derivatives can then serve as versatile intermediates for further functionalization.

The unique nucleophilic character of aminomaleimides, in contrast to the typical electrophilic nature of maleimides, unlocks novel synthetic pathways for creating functionalized heterocycles. researchgate.net This dual reactivity allows for their application in a wide range of chemical transformations, leading to the construction of intricate molecular frameworks. researchgate.net

Furthermore, pyrrole-based compounds are recognized as important building blocks in the synthesis of more complex fused heterocyclic systems, such as indolizines and pyrrolo[1,2-a]pyrazines, which exhibit significant pharmacological activity. nih.gov The versatility of the pyrrole (B145914) scaffold, including aminopyrrole derivatives, is also demonstrated in their use for synthesizing a variety of heterocyclic compounds like pyrazoles, pyridazines, thiazepines, and oxazepines starting from amino acids. researchgate.net

Utility in Polymer Chemistry and Bioconjugation Strategies

The maleimide functional group is a cornerstone in polymer chemistry and bioconjugation due to its specific reactivity, particularly towards thiol groups. While the primary focus has been on N-alkyl or N-aryl maleimides, the introduction of an amino group at the nitrogen atom, as in this compound, offers intriguing possibilities for creating novel polymers and bioconjugates.

Maleimides are widely used in the synthesis of various polymers, including polyimides and poly(maleimide-co-styrene). indiamart.com These polymers and their resins find applications in adhesives, coatings, and composites. indiamart.com The incorporation of the maleimide moiety into a polymer backbone can impart desirable thermal and mechanical properties.

Integration into Polyurethane Synthesis

Polyurethanes are a versatile class of polymers formed by the reaction of isocyanates with polyols. l-i.co.uk The integration of this compound into polyurethane synthesis could potentially introduce unique functionalities. While direct literature on the use of this compound in polyurethane synthesis is limited, the presence of the primary amino group suggests a potential for reaction with isocyanates. This reaction would lead to the formation of a urea (B33335) linkage, incorporating the maleimide functionality into the polyurethane backbone.

Such a modification could lead to polyurethanes with pendant maleimide groups, which can then be used for post-polymerization modifications, such as cross-linking or grafting of other molecules. This approach would allow for the creation of functional polyurethanes with tailored properties for specific applications. The synthesis of functionalized polyurethanes through amine-thiol-ene conjugation highlights the utility of amine functionalities in creating novel polyurethane architectures. rsc.org

Applications in Biochemical Cross-Linking Assays

Maleimides are extensively used as cross-linking agents in biochemical assays to study protein-protein interactions and to create stable bioconjugates. korambiotech.comgbiosciences.com The most common application involves the specific and efficient reaction of the maleimide double bond with the thiol group of cysteine residues in proteins, a process known as Michael addition. nih.gov This reaction forms a stable thioether bond, effectively linking the maleimide-containing molecule to the protein. nih.gov

The use of dibromomaleimides allows for a "one-pot" thiol-amine bioconjugation strategy. In this approach, the maleimide first reacts with a thiol, followed by the addition of an amine which serves to deactivate the electrophilicity of the maleimide, resulting in a stable, dual-functionalized conjugate. nih.govresearchgate.net This strategy can be applied to peptides and proteins to generate stabilized trifunctional conjugates. nih.govresearchgate.net

While the direct application of the N-amino group of this compound in cross-linking is not extensively documented, its presence could offer a handle for creating novel cross-linking reagents. For example, the amino group could be functionalized with another reactive moiety to create a heterobifunctional cross-linker. This would allow for sequential conjugation reactions, first through the maleimide-thiol reaction and then through the newly introduced reactive group.

Development of Specialty Chemicals and Advanced Materials

The unique reactivity of this compound and its derivatives positions them as valuable intermediates in the development of specialty chemicals and advanced materials. parchem.comkikkoman.comdsir.gov.injebchemicals.comvandemark.com Specialty chemicals are valued for their performance and function, and the incorporation of the aminomaleimide scaffold can impart specific properties to the final product.

In materials science, maleimide-based polymers and resins are utilized in a variety of applications, including adhesives, coatings, and composites, due to their excellent thermal and mechanical properties. indiamart.com The functionalization of polymers with maleimide groups allows for the creation of advanced materials with tailored characteristics. For instance, the modification of aliphatic polyketones through the Paal-Knorr reaction with primary amines leads to the formation of pyrrole rings along the polymer backbone, creating functionalized materials with applications in areas like adsorption. acs.org

The interest in enaminomaleimides as versatile building blocks has grown significantly, as their unique nucleophilic character has opened new synthetic avenues. researchgate.net This has led to their application in a broad range of chemical transformations and has shown promise in the fields of materials science and medicinal chemistry. researchgate.net The ability to synthesize complex molecules from readily available starting materials is a key driver in the development of new specialty chemicals. chemrxiv.orgdartmouth.edumdpi.com

Below is a table summarizing the key applications of this compound and its derivatives as chemical building blocks.

| Application Area | Specific Role of this compound and Derivatives |

| Synthesis of Complex Molecules | Precursor for biologically active compounds and diverse heterocyclic systems. nih.govmdpi.comnih.gov |

| Polymer Chemistry | Monomer for the synthesis of functional polymers like polyimides. Potential for incorporation into polyurethanes via the N-amino group. indiamart.comrsc.org |

| Bioconjugation | Core structure for creating cross-linking agents for studying protein interactions. Enables stable bioconjugates through thiol-maleimide chemistry. korambiotech.comgbiosciences.comnih.govresearchgate.net |

| Specialty Chemicals | Intermediate for performance-driven chemicals. parchem.comkikkoman.comdsir.gov.injebchemicals.comvandemark.com |

| Advanced Materials | Building block for functional polymers and resins with tailored properties for use in adhesives, coatings, and composites. researchgate.netindiamart.comacs.org |

Exploration of Biochemical Interactions and in Vitro Biological Research of 1 Amino 1h Pyrrole 2,5 Dione Derivatives

Interaction with Biological Macromolecules (e.g., Enzymes, Receptors, Proteins)

Derivatives of 1-Amino-1H-pyrrole-2,5-dione, which contain the maleimide (B117702) functional group, are well-recognized for their ability to form covalent bonds with biological macromolecules. This interaction is primarily targeted towards proteins and peptides. The maleimide moiety is a privileged reagent for chemically modifying proteins due to its selectivity and operational simplicity. nih.gov

The primary target for maleimide conjugation on proteins is the sulfhydryl group of cysteine residues. nih.govbachem.com This high degree of selectivity is a key feature of these compounds. While cysteine is the preferred target, under certain conditions, such as a more alkaline pH (above 8.5), the reaction can also favor primary amines, like the ε-amino group of lysine (B10760008) residues. thermofisher.comresearchgate.net However, reactions are typically performed in a pH range of 6.5–7.5 to ensure specificity for thiols. mdpi.com

The interaction is not limited to simple proteins; these derivatives are crucial in the development of complex biomolecules like antibody-drug conjugates (ADCs). scinito.aicreativepegworks.com In ADCs, a cytotoxic drug is linked to a monoclonal antibody, allowing for targeted delivery to cancer cells. This linkage often utilizes the reaction between a maleimide group on the linker and a cysteine residue on the antibody. creativepegworks.com

Furthermore, research has shown that N-substituted maleimides can inactivate the response of gustatory cells, indicating interaction with receptors or proteins involved in taste transduction. nih.gov Studies on rat striatal membranes revealed that the sulfhydryl alkylating agent N-ethylmaleimide (NEM) interacts with Gα(s/olf) subunits and A(2A) adenosine (B11128) receptors, demonstrating the broad range of protein targets for these compounds. nih.gov Some indolylmaleimide derivatives have been shown to inhibit the growth and movement of cancer cells, and other N-substituted maleimides are investigated as inhibitors for enzymes like glycogen (B147801) synthase kinase (GSK-3). mdpi.com

Specific Biochemical Reactivity, such as Alkylation of Sulfhydryl Groups

The hallmark biochemical reactivity of this compound derivatives is the alkylation of sulfhydryl groups (-SH), particularly those found in the amino acid cysteine. thermofisher.com This reaction, a Michael addition, involves the nucleophilic attack of the thiol on one of the double-bonded carbons of the maleimide ring. researchgate.net

This process results in the formation of a stable thioether linkage. thermofisher.com The reaction is highly specific for sulfhydryl groups within a pH range of 6.5 to 7.5. thermofisher.com At a pH above 8.5, the maleimide group can undergo hydrolysis to the non-reactive maleamic acid, and its reactivity with primary amines increases. thermofisher.com

The reaction kinetics are generally fast. creativepegworks.com For instance, N-aryl maleimide derivatives have been observed to react approximately 2.5 times faster with thiolate substrates compared to N-alkyl derivatives. mdpi.com While the resulting thiosuccinimide adduct is stable, it can undergo a retro-Michael reaction, leading to thiol exchange, particularly with abundant cellular thiols like glutathione. creativepegworks.comsci-hub.se However, strategies exist to minimize this, such as using N-aryl substituted maleimides which promote rapid hydrolysis of the thiosuccinimide ring to a more stable thioether. mdpi.comcreativepegworks.com

The specificity of this reaction is crucial for its application in bioconjugation. Careful control of reaction conditions, such as maintaining a pH below neutral and limiting the concentration of the maleimide derivative, can ensure highly specific cysteine alkylation with minimal off-target modification of other amino acid residues like lysine or histidine. nih.gov This precise reactivity allows for the targeted labeling and modification of proteins for various research and therapeutic purposes. mdpi.com

Research into Modulatory Effects on in vitro Cellular Pathways (e.g., Cholesterol Absorption Inhibition)

Recent research has highlighted the potential of 1H-pyrrole-2,5-dione derivatives to modulate specific cellular pathways, with a notable focus on cholesterol metabolism. Several studies have synthesized and evaluated these compounds as inhibitors of cholesterol absorption. nih.govnih.gov

In one study, a series of 1H-pyrrole-2,5-dione derivatives were designed based on the structure of the known cholesterol absorption inhibitor, ezetimibe. nih.gov Many of the synthesized compounds demonstrated significant inhibition of cholesterol uptake in in vitro models. nih.gov One of the most potent compounds, 3-(4-fluorophenyl)-1-[(3S)-3-hydroxy-3-(4-hydroxyphenyl)propyl]-4-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione (compound 14q), was identified as a promising candidate. nih.gov

Another study also reported the synthesis of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors. nih.gov A particularly active compound from this series, referred to as compound 20 , exhibited stronger in vitro cholesterol absorption inhibitory activity than ezetimibe. nih.gov This compound was also found to be non-cytotoxic in HEK293 and RAW264.7 cell lines. nih.gov

The mechanism behind this inhibition is linked to suppressing the formation of foam cells, which are macrophages that have internalized excess lipids. nih.gov By inhibiting cholesterol absorption, these compounds can reduce lipid accumulation within macrophages. nih.gov This effect on a critical cellular pathway highlights the therapeutic potential of this compound derivatives in conditions related to high cholesterol and atherosclerosis. nih.govnih.gov Beyond cholesterol metabolism, other derivatives have been identified as inhibitors of enzymes like HMG-CoA reductase and cyclooxygenases (COX-1 and COX-2), indicating a broader capacity to modulate key cellular pathways. mdpi.com

Application as Biochemical Reagents in Life Science Research

The specific and efficient reactivity of the maleimide group makes this compound derivatives invaluable tools in life science research. scinito.ai They are widely used as biochemical reagents for bioconjugation, which is the process of covalently linking molecules. mdpi.com

A primary application is in the labeling of proteins and peptides. creativepegworks.com By reacting with cysteine residues, these compounds can be used to attach fluorescent tags, biotin, or other reporter molecules, enabling the study of protein localization, trafficking, and interactions. creativepegworks.com The high selectivity for thiols allows for precise, site-specific modification, which is often a requirement for preserving the protein's function. mdpi.com

These reagents are also fundamental in the construction of more complex biomolecular structures. For example, they are used to create antibody-drug conjugates (ADCs), a class of targeted therapeutics. scinito.aicreativepegworks.com Linkers containing a maleimide group, such as succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), are commonly employed for this purpose. creativepegworks.com They also find use in PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to proteins or peptides to improve their pharmacokinetic properties. creativepegworks.com

Furthermore, maleimide derivatives can be used to create non-reducible linkages between cysteine residues within a protein, effectively replacing disulfide bonds with stable thioether bonds. thermofisher.com Dibromomaleimides have been shown to insert into disulfide bonds, creating a stable bridge. acs.org Various derivatives, such as 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride and 3,4-Dibromo-1H-pyrrole-2,5-dione, are commercially available as biochemical reagents for these research applications. medchemexpress.com

In vitro Studies on Cellular Systems (e.g., Macrophage Cells, Cell Proliferation, Inflammatory Response)

In vitro studies on various cellular systems have revealed significant biological effects of this compound derivatives, particularly concerning inflammation and cell proliferation.

Macrophage Cells and Inflammatory Response: Research has demonstrated that these compounds can suppress the inflammatory response in macrophage cells. nih.gov Macrophages are key players in the development of atherosclerosis, where their accumulation of lipids leads to the formation of foam cells and a chronic inflammatory state. nih.gov One study showed that a potent 1H-pyrrole-2,5-dione derivative could inhibit lipid accumulation in macrophages and, in a concentration-dependent manner, reduce the secretion of inflammatory and oxidative stress markers such as TNF-α, ROS, MDA, and LDH. nih.govnih.gov

Other studies have investigated the anti-inflammatory properties of 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives in human peripheral blood mononuclear cell (PBMC) cultures. nih.govnih.gov These compounds were found to inhibit the production of pro-inflammatory cytokines, including IL-6 and TNF-α, in cultures stimulated with lipopolysaccharide (LPS). nih.govnih.gov The inhibition of these key inflammatory mediators points to the potential of these derivatives in managing inflammatory conditions. nih.govmdpi.com

Cell Proliferation: The anti-proliferative activity of 1H-pyrrole-2,5-dione derivatives has also been documented. In studies using human PBMCs stimulated with an anti-CD3 antibody, several derivatives significantly inhibited cell proliferation. nih.govnih.gov This effect suggests a potential immunomodulatory role for these compounds.

Cellular Uptake Studies: The maleimide moiety has been exploited to enhance the cellular uptake of drug delivery systems like liposomes. nih.govnih.gov Maleimide-modified liposomes showed a significantly faster internalization into various cancer cell lines compared to unmodified liposomes. nih.gov This enhanced uptake is attributed to the conjugation of the maleimide group with thiol groups present on the cell surface, which can trigger cellular internalization. nih.govnih.gov Studies in macrophage cell lines (RAW 264.7) have also utilized maleimide-modified nanoparticles, noting that while high concentrations of some lipid nanoparticles can reduce cell viability, formulations like spherical nucleic acids can mitigate this cytotoxicity. pnas.org

The table below summarizes the observed in vitro effects of selected 1H-pyrrole-2,5-dione derivatives.

| Compound Type | Cellular System | Observed In Vitro Effect | Reference |

|---|---|---|---|

| 1H-pyrrole-2,5-dione derivatives | Macrophage-derived foam cells | Inhibition of lipid accumulation; reduced secretion of LDH, MDA, TNF-α, and ROS | nih.gov |

| 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives | Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of pro-inflammatory cytokine production (IL-6, TNF-α); inhibition of cell proliferation | nih.govnih.gov |

| 3-(4-fluorophenyl)-1-[(3S)-3-hydroxy-3-(4-hydroxyphenyl)propyl]-4-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione | In vitro cholesterol uptake models | Inhibition of cholesterol uptake; reduced levels of TNF-α, ROS, MDA, and LDH | nih.gov |

| Maleimide-modified liposomes | HeLa, HCC1954, MDA-MB-468 cells | Enhanced cellular uptake via thiol-mediated transport | nih.govnih.gov |

Future Research Directions and Emerging Areas for 1 Amino 1h Pyrrole 2,5 Dione Chemistry

Development of Novel Synthetic Routes and Highly Selective Catalytic Systems